molecular formula C6H8FN3 B2869429 5-fluoro-N,N-dimethylpyrimidin-4-amine CAS No. 2310207-38-4

5-fluoro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2869429
CAS No.: 2310207-38-4
M. Wt: 141.149
InChI Key: HNOMPCSEXZGZAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds, including 5-fluoro-N,N-dimethylpyrimidin-4-amine, has attracted attention from biologists and chemists . Enzyme catalysis, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems, is essential for the synthesis of fluorinated compounds .


Molecular Structure Analysis

The molecular formula of this compound is C6H8FN3. The molecular weight is 141.149.


Chemical Reactions Analysis

Fluorinated pyrimidines, such as this compound, are widely used to treat cancer . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Scientific Research Applications

Novel Synthesis Methods

  • Researchers have developed synthetic pathways for creating a variety of compounds, including trichloromethylated N-azolylmethyl-1H-pyrimidin-2-ones and related N-methylenaminones, which demonstrate the versatility of pyrimidin-4-amine derivatives in organic synthesis. This work illustrates the potential of these compounds in constructing complex molecular architectures useful in medicinal chemistry and materials science (Zanatta et al., 2005).

Fluorinated Compounds in Imaging and Ligand Development

  • Fluorinated pyrrolopyrimidines have been synthesized and characterized as potential PET/SPECT ligands for the CRF1 receptor. This research underscores the importance of fluorinated compounds in developing imaging agents that could significantly impact neurological disorder diagnostics (Martarello et al., 2001).

Kinase Inhibitors

  • The development of novel 2,4-disubstituted-5-fluoropyrimidines demonstrates the role of these compounds in the search for potent kinase inhibitors, highlighting their potential application in cancer treatment (Wada et al., 2012).

Anticancer Applications

  • Research into the clinical applications of Fluorouracil (5-FU), a closely related compound, in ophthalmic practice, shows the broader impact of fluoropyrimidines in medical treatments, particularly in reducing fibroblastic proliferation and scarring in surgeries (Abraham et al., 2012).

Protein-Protein Interaction Studies

  • The development of a new unnatural amino acid based on solvatochromic fluorophore demonstrates the utility of such compounds in studying dynamic protein-protein interactions, offering a tool for biological research that can provide insights into complex biological processes (Loving & Imperiali, 2008).

High-Throughput Synthesis and Screening

  • Novel dihydrofolate reductase inhibitors have been designed and synthesized, showcasing the application of 5-fluoro-N,N-dimethylpyrimidin-4-amine derivatives in developing new pharmaceuticals through high-throughput methods. This approach accelerates the discovery of potential therapeutic agents (Wyss et al., 2003).

Mechanism of Action

5-fluorouracil (5-FU), a fluorinated pyrimidine, is among the mostly administrated chemotherapeutic agents for a wide variety of neoplasms . Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU .

Safety and Hazards

5-fluorouracil is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

There is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . The direct formation of the C-F bond by fluorinase is the most effective and promising method .

Properties

IUPAC Name

5-fluoro-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOMPCSEXZGZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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